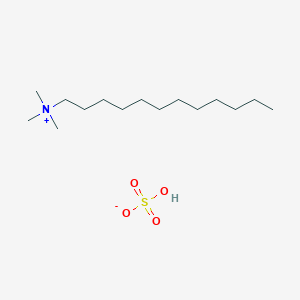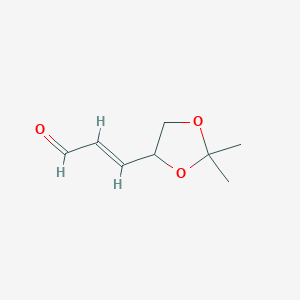
3-Amino-3-(naphthalen-1-yl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related naphthalene derivatives involves complex chemical reactions, including condensation and Diels–Alder reactions. For example, the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the production of certain pharmaceuticals, demonstrates the complexity of synthesizing naphthalene derivatives. This process involves establishing a 1,3-disubstitution on the naphthalene skeleton, highlighting the intricate nature of synthesizing such compounds (Ashworth et al., 2003).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex and is crucial for their chemical properties and reactivity. For instance, the study of tris(naphthalene-1,5-diaminium) bis(5-aminonaphthalen-1-aminium) octakis[hydrogen (5-carboxypyridin-3-yl)phosphonate] reveals layered hydrogen-bonded structures, showcasing the intricate molecular architecture of such compounds (Wilk et al., 2012).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of 1-naphthyl isothiocyanate with 1,3-phenylenediamine to produce 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea showcases the reactivity of these compounds and their potential for synthesizing new derivatives with unique properties (Ngah et al., 2016).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as fluorescence, play a significant role in their applicability. The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid to produce strongly fluorescent amino acid derivatives demonstrates the potential use of these compounds in fluorescence-based applications (Frade et al., 2007).
Chemical Properties Analysis
The chemical properties of naphthalene derivatives are influenced by their molecular structure. Studies on compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides, which exhibit colorimetric sensing of fluoride anions, illustrate the functional versatility of naphthalene derivatives in sensing and detection applications (Younes et al., 2020).
Applications De Recherche Scientifique
Fluorescence Applications : Derivatives of 3-Amino-3-(naphthalen-1-yl)propanoic acid exhibit strong fluorescence in ethanol and water at physiological pH, making them suitable for biological assays. This property can be utilized in various fluorescence derivatization processes for amino acids (Frade, Barros, Moura, & Gonçalves, 2007).
Medical Research : Novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, synthesized from similar compounds, show potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26). These compounds are promising in the context of retinoid-responsive neuroblastoma treatment (Gomaa et al., 2011).
Antibacterial and Anti-inflammatory Potential : Compounds synthesized from 4-amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1′-cyclohexane) demonstrate potential as antibacterial, anti-inflammatory, and psychotropic drugs (Markosyan et al., 1991).
Antimicrobial Activity : Heterocyclic amino derivatives of naphthoquinone, related in structure to 3-Amino-3-(naphthalen-1-yl)propanoic acid, exhibit high antimicrobial activity against Candida tenuis and are non-toxic in rats (Polish et al., 2019).
Synthesis of Naphthalene Derivatives : 3-Amino-3-(naphthalen-1-yl)propanoic acid and its derivatives have been used in the synthesis of various naphthalene-related compounds. These syntheses contribute to the development of new drugs and materials with diverse applications (Gao, Liu, & Wei, 2013).
Molecular Diagnosis of Diseases : Fluorescent probes derived from naphthalene compounds similar to 3-Amino-3-(naphthalen-1-yl)propanoic acid have been developed for the molecular diagnosis of diseases like Alzheimer's (Fa et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOQBKBTOAMMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377489 | |
| Record name | 3-Amino-3-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100393-41-7 | |
| Record name | 3-Amino-3-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)



![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)


